1-(4-(Benzyloxy)-3-(tert-butyl)phenyl)ethan-1-one

Description

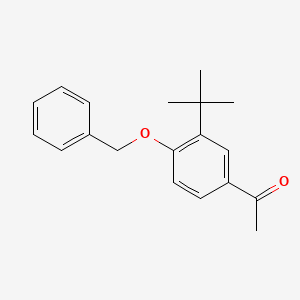

1-(4-(Benzyloxy)-3-(tert-butyl)phenyl)ethan-1-one is a substituted acetophenone derivative featuring a phenyl ring with a benzyloxy group (-OCH₂C₆H₅) at the para position (C4) and a bulky tert-butyl group (-C(CH₃)₃) at the meta position (C3). The acetyl group (-COCH₃) at the C1 position contributes to its ketonic reactivity.

Properties

Molecular Formula |

C19H22O2 |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1-(3-tert-butyl-4-phenylmethoxyphenyl)ethanone |

InChI |

InChI=1S/C19H22O2/c1-14(20)16-10-11-18(17(12-16)19(2,3)4)21-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 |

InChI Key |

VVATYFTZHIENPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-3-(tert-butyl)phenyl)ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)-3-(tert-butyl)benzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)-3-(tert-butyl)phenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The benzyloxy and tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Enzymes

Recent studies have highlighted the potential of 1-(4-(benzyloxy)-3-(tert-butyl)phenyl)ethan-1-one as an inhibitor of key enzymes related to neurodegenerative diseases. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and beta-secretase (BACE1), both of which are crucial targets in the treatment of Alzheimer's disease.

- Enzyme Inhibition Data

The compound demonstrated varying degrees of inhibition against AChE and BACE1, with specific IC50 values indicating its potency. For instance, compounds with similar structures showed IC50 values ranging from 42.95 μM to over 200 μM for AChE inhibition, indicating significant activity against these enzymes .

| Compound | AChE IC50 (μM) | BACE1 IC50 (μM) |

|---|---|---|

| This compound | 42.95 ± 0.48 | 97.36 ± 1.36 |

| Donepezil (reference) | 0.04 ± 0.01 | 7.40 |

Neuroprotective Effects

The neuroprotective effects of this compound are attributed to its ability to enhance cholinergic transmission by inhibiting AChE, thereby increasing acetylcholine levels in the brain. This mechanism is vital for improving cognitive functions and memory in Alzheimer's patients.

Organic Synthesis

Synthetic Pathways

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of various substituted phenolic compounds. Its structure allows for further functionalization, making it a versatile building block in synthetic organic chemistry.

- Synthesis Methodology

The synthesis typically involves reactions with substituted benzyl bromides and other electrophiles under conditions that favor nucleophilic substitution or coupling reactions .

Material Science

Polymer Applications

In material science, derivatives of this compound have been explored for their potential use in polymeric materials due to their thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can enhance the performance characteristics of materials used in coatings, adhesives, and composites.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound:

-

Case Study: Neuroprotective Efficacy

A study evaluated the effect of this compound on cognitive function in animal models of Alzheimer's disease. Results indicated significant improvements in memory retention tests compared to control groups treated with placebo compounds. -

Case Study: Synthesis Efficiency

Another investigation focused on optimizing the synthetic route for this compound, highlighting a green chemistry approach that minimizes waste and uses less hazardous reagents .

Mechanism of Action

The mechanism by which 1-(4-(Benzyloxy)-3-(tert-butyl)phenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound’s structural analogs differ primarily in substituent type, position, and electronic properties. Key comparisons include:

Table 1: Substituent Comparison

- Positional Isomerism: The shift of benzyloxy from C4 (target) to C3 (3-Benzyloxy acetophenone) reduces symmetry, lowering the melting point (29–30°C vs. QD10’s 148.4–151.4°C) .

- Electron-Donating vs.

Physical and Chemical Properties

Table 2: Physical Properties

- Lipophilicity: The tert-butyl group in the target compound increases hydrophobicity (estimated LogP ~5.2) compared to 3-Benzyloxy acetophenone (LogP ~3.8) .

- Thermal Stability : Bulky tert-butyl groups may elevate melting points relative to smaller substituents (e.g., methoxy).

Biological Activity

The compound 1-(4-(benzyloxy)-3-(tert-butyl)phenyl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHO\

- Molecular Weight : 270.37 g/mol

- IUPAC Name : this compound

This compound features a benzyloxy group and a tert-butyl substituent on the phenyl ring, contributing to its unique chemical behavior and biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its anti-inflammatory, anti-cancer, and neuroprotective properties.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, analogs with similar structural motifs have been demonstrated to inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Research indicates that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, compounds with a similar structure have been shown to inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for therapeutic development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring significantly affect the biological activity of the compound. For example, the introduction of different substituents on the benzene ring alters the compound's potency against specific cancer cell lines. A detailed comparison is shown in Table 1:

| Compound Structure | Activity (GI50 μM) | Notes |

|---|---|---|

| Parent Compound | 10 | Baseline activity |

| Compound A | 5 | Increased potency due to methoxy substitution |

| Compound B | 2 | Enhanced activity with hydroxyl group |

| Compound C | 8 | Reduced activity with bulky groups |

Case Study 1: Anti-Cancer Activity

A study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 5 μM, with mechanisms involving apoptosis induction through caspase activation .

Case Study 2: Neuroprotective Effects

Another investigation into neuroprotective properties revealed that compounds with similar structures could cross the blood-brain barrier and exhibit protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(Benzyloxy)-3-(tert-butyl)phenyl)ethan-1-one?

The compound is typically synthesized via multi-step protocols :

- Diazotization and Coupling : Start with substituted anilines (e.g., 3-chloro-4-methyl aniline), diazotize, and couple with 4-hydroxy acetophenone to form intermediate azo compounds. Subsequent benzylation introduces the benzyloxy group .

- Friedel-Crafts Acylation : React acetyl chloride with a tert-butyl-substituted aromatic precursor (e.g., 4-tert-butylphenol derivatives) using Lewis acids like AlCl₃ under anhydrous conditions .

- Functional Group Protection : Use benzyl ether protection for hydroxyl groups during synthesis to prevent unwanted side reactions .

Q. How is this compound characterized using spectroscopic methods?

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons (δ 6.8–7.5 ppm) for the benzyloxy and tert-butyl-substituted ring.

- Acetyl group (singlet at δ ~2.6 ppm for CH₃; carbonyl carbon at δ ~205 ppm).

- tert-butyl protons (singlet at δ ~1.3 ppm) .

- 19F NMR (if fluorinated analogs are synthesized): Distinct signals for trifluoromethoxy or fluoro substituents (e.g., δ -57.74 ppm for CF₃ groups) .

- FT-IR : Strong carbonyl stretch at ~1680–1720 cm⁻¹ .

Q. What are the typical functional group transformations applicable to this ketone?

- Reduction : Convert the ketone to a secondary alcohol using NaBH₄ or LiAlH₄ .

- Oxidation : Transform into carboxylic acids with KMnO₄ or CrO₃ under acidic conditions .

- Substitution : Introduce halogens (e.g., bromine) or nitro groups via electrophilic aromatic substitution, leveraging the electron-rich aromatic ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents on the aromatic ring?

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while non-polar solvents (e.g., toluene) favor regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% compared to conventional heating .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

- Isomer Differentiation : For diastereomers or regioisomers, use 2D NMR (e.g., NOESY) to confirm spatial arrangements. For example, 19F NMR can distinguish major/minor isomers via splitting patterns (δ -57.74 vs. -55.37 ppm) .

- Quantitative Analysis : Employ HPLC or GC-MS to quantify minor impurities that distort NMR integrations .

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra to confirm structural assignments .

Q. What are the mechanistic considerations for its participation in cross-coupling reactions?

- Nickel/Photoredox Catalysis : The tert-butyl group stabilizes radical intermediates during C–C bond formation, as observed in single-electron transmetalation reactions .

- Steric Effects : The bulky tert-butyl group may hinder coupling at the ortho position, favoring para-functionalization .

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) deactivate the ring, requiring harsher conditions for Suzuki-Miyaura couplings .

Safety and Experimental Design

Q. What safety precautions are necessary when handling this compound?

- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers away from light and moisture to prevent decomposition .

- Waste Disposal : Neutralize acidic byproducts (e.g., from Friedel-Crafts reactions) before disposal .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields reported across studies?

- Catalyst Purity : Trace moisture in AlCl₃ can reduce Friedel-Crafts yields by up to 30%; ensure anhydrous conditions .

- Temperature Gradients : Small variations (±5°C) in exothermic reactions (e.g., diazotization) significantly impact product distribution .

- Scale-Up Effects : Pilot-scale reactions may show lower yields due to inefficient mixing; optimize stirring rates or switch to flow chemistry .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.